(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
The compound "(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid" belongs to the class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives. These compounds are critical intermediates in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amine functionalities during solid-phase synthesis. The structural backbone of this compound includes a chiral (2S)-configured amino acid with a biphenyl substituent (2-ethyl-4-methoxyphenyl) at the β-position and a carboxylic acid group. The ethyl and methoxy substituents on the aromatic ring may influence lipophilicity, steric bulk, and electronic properties, which are pivotal for interactions in biological systems or synthetic applications .
Properties
IUPAC Name |
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c1-3-22-19-24(38-2)16-17-25(22)23-14-12-21(13-15-23)18-31(32(35)36)34-33(37)39-20-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-17,19,30-31H,3,18,20H2,1-2H3,(H,34,37)(H,35,36)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAGGIJJBVTQP-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113927 | |
| Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872142-89-7 | |
| Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872142-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The synthetic route may involve:
Protection of the amino group: The amino group is protected using the Fmoc group under basic conditions.
Coupling reactions: The protected amino acid is coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Fmoc-Protected Amino Acid Derivatives
*Estimated molecular formula and weight based on structural analogs.
Key Differences and Implications:
Substituent Effects: Electron-Donating Groups (e.g., methoxy): The methoxy group in the main compound and enhances hydrophobicity and may stabilize aromatic interactions via electron donation. Hydroxy and Amino Groups: Hydroxy () and amino () substituents add hydrogen-bonding sites, improving solubility and interaction with polar targets .
Stereochemical Variations :
- The (2S,3S) configuration in introduces a chiral hydroxy group, which could influence diastereoselectivity in peptide coupling reactions .
Fluorinated Analogs :
- Fluorine substitution (e.g., ) improves metabolic stability and bioavailability in drug design but may reduce solubility compared to methoxy-containing analogs .
Biological Activity
The compound (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 417.49 g/mol. The structure includes a fluorenylmethoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis, and an ethyl-methoxyphenyl moiety that may contribute to its biological interactions.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Protection of Amino Groups : Using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group.
- Formation of the Propanoic Acid Backbone : This involves coupling reactions with various aromatic compounds.
- Purification : Techniques such as chromatography are employed to isolate the final product.
Biological Activity
The biological activity of this compound can be categorized into several domains:
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing amino acids have shown effectiveness against various bacterial and fungal strains.
2. Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could have implications in treating conditions such as arthritis or other inflammatory diseases.
3. Anticancer Potential
There is growing interest in the use of this compound in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | The compound demonstrated significant inhibition against Staphylococcus aureus. |
| Study B | Anti-inflammatory | Reduced levels of TNF-alpha in vitro were observed, indicating potential therapeutic effects in chronic inflammation models. |
| Study C | Anticancer | Inhibition of cell proliferation in breast cancer cell lines was noted, with IC50 values indicating potency comparable to known chemotherapeutics. |
The exact mechanism through which this compound exerts its biological effects is still under investigation. It is hypothesized that:
- The fluorenylmethoxycarbonyl group may facilitate interactions with cellular receptors or enzymes.
- The ethyl-methoxyphenyl moiety could enhance lipophilicity, aiding in membrane permeability and bioavailability.
Q & A
Q. What are the optimal synthetic methodologies for achieving high yield and purity of this Fmoc-protected amino acid derivative?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging the Fmoc group’s orthogonal protection strategy. Key steps include:
- Coupling: Use HBTU/HOBt or COMU as coupling agents in DMF at 25°C for 2 hours to minimize racemization.
- Deprotection: Treat with 20% piperidine in DMF (v/v) for 5–10 minutes to remove the Fmoc group while preserving stereochemistry .
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Recrystallization from ethanol/water (3:1) may further enhance crystallinity .
Q. How can the stereochemical integrity of the chiral center be validated during synthesis?
- Methodological Answer:
- Chiral HPLC: Utilize a Chiralpak® IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers; retention time consistency confirms configuration .
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., tert-butyl esters) to confirm absolute configuration .
- NMR with Chiral Shift Reagents: Europium-based reagents induce distinct splitting patterns for enantiomers in -NMR spectra .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS m/z calculated for : 572.2312) .
- -NMR:** Identify carbonyl carbons (Fmoc C=O at ~170 ppm; propanoic acid C=O at ~175 ppm) and aromatic substituents .
- FT-IR: Detect Fmoc N-H stretch (~3400 cm) and carboxylic acid O-H (~2500 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., 2-ethyl vs. 4-methoxy substituents) influence bioactivity in enzyme inhibition assays?
- Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with substituent variations and test against target enzymes (e.g., kinases, proteases).
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions. For example, the 2-ethyl group may enhance hydrophobic binding in a pocket, while 4-methoxy improves solubility .
- In Vitro Assays: Measure IC values via fluorogenic substrates; discrepancies >10-fold suggest critical substituent roles .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Assay Standardization: Control variables (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation: Confirm activity via SPR (binding affinity) and cellular assays (e.g., luciferase reporters) .
- Impurity Analysis: Use LC-MS to rule out side products (e.g., de-ethylated byproducts) affecting bioactivity .
Q. How can racemization during Fmoc deprotection be minimized in SPPS?
- Methodological Answer:
- Deprotection Optimization: Reduce piperidine exposure time to <10 minutes and temperature to 0–4°C .
- Additives: Include 0.1 M HOBt in deprotection solutions to stabilize the amino acid intermediate .
- Real-Time Monitoring: Use in-situ FT-IR to track Fmoc removal kinetics and terminate reactions at 95% completion .
Q. What computational approaches predict the compound’s interaction with biological targets lacking crystallographic data?
- Methodological Answer:
- Homology Modeling: Build 3D models of targets (e.g., GPCRs) using SWISS-MODEL and dock the compound with GOLD software .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER force field) to identify critical residues .
- QSAR: Train models with IC data from analogs to predict activity for untested targets .
Q. How to design experiments elucidating the compound’s mechanism of action in cellular systems?
- Methodological Answer:
- CRISPR Knockout Models: Delete putative target genes (e.g., kinases) and assess resistance in viability assays .
- Thermal Proteome Profiling (TPP): Identify target engagement by monitoring protein thermal stability shifts .
- Pull-Down Assays: Use biotinylated analogs and streptavidin beads to isolate interacting proteins for MS identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
